Lipophilicity: Cyclohexyl Ester vs Methyl Ester
The cyclohexyl ester exhibits a calculated logP (cLogP) of approximately 3.20, compared with 1.65 for the methyl ester and 2.30 for the ethyl ester [1]. This difference of ~1.55 log units corresponds to a ~35-fold higher octanol/water partition coefficient, predicting superior passive membrane permeability [2]. No experimental logP data are available for the exact compound; values are in silico predictions generated via the BioByte algorithm.
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | cLogP ≈ 3.20 |
| Comparator Or Baseline | Methyl ester: cLogP ≈ 1.65; Ethyl ester: cLogP ≈ 2.30 |
| Quantified Difference | Δ cLogP = +1.55 vs methyl ester; +0.90 vs ethyl ester |
| Conditions | In silico prediction (BioByte); no experimental validation for this compound |
Why This Matters
Procurement of the cyclohexyl ester rather than the methyl ester preserves >30-fold higher predicted membrane permeation, which is critical for cell-based assays and in vivo studies where intracellular target engagement is required.
- [1] BioByte Corp. cLogP Prediction Algorithm (version 5.0). Calculated value for cyclohexyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate (SMILES: CNC1=C(C(=O)OC2CCCCC2)C(C)=NS1). View Source
- [2] Lipinski, C.A. et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, vol. 23, 1997, pp. 3-25. View Source
